molecular formula C11H12N2O3 B3057608 4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole CAS No. 82998-95-6

4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole

Cat. No. B3057608
CAS RN: 82998-95-6
M. Wt: 220.22 g/mol
InChI Key: QIAYGYJTXPWMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole” belong to a class of organic compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .


Synthesis Analysis

The synthesis of oxazole compounds often involves the cyclodehydration of certain amides or the condensation of appropriate aldehydes with amino acids .


Molecular Structure Analysis

The molecular structure of oxazoles consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The exact structure of “4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Oxazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, undergo ring-opening reactions, or participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some oxazole-based drugs work by inhibiting certain enzymes or by interacting with specific receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Proper handling, storage, and disposal procedures should be followed to minimize risks .

Future Directions

The future directions for research on a compound like “4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole” could include exploring its potential uses in various fields such as medicine, materials science, or catalysis .

properties

IUPAC Name

4,4-dimethyl-2-(3-nitrophenyl)-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(2)7-16-10(12-11)8-4-3-5-9(6-8)13(14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAYGYJTXPWMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348685
Record name 4,4-dimethyl-2-(3-nitrophenyl)-5H-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole

CAS RN

82998-95-6
Record name 4,4-dimethyl-2-(3-nitrophenyl)-5H-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.